molecular formula C7H4N2O2 B3176897 2-Ethynyl-4-nitropyridine CAS No. 1211515-78-4

2-Ethynyl-4-nitropyridine

Cat. No.: B3176897
CAS No.: 1211515-78-4
M. Wt: 148.12 g/mol
InChI Key: ACBLXJUJZVBWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4-nitropyridine is an organic compound with the molecular formula C₇H₄N₂O₂ It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-nitropyridine typically involves the introduction of the ethynyl group and the nitro group onto the pyridine ring. One common method is the nitration of 2-ethynylpyridine, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods allow for better control over reaction parameters and minimize the risk of handling hazardous reagents. The use of automated systems can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-ethynyl-4-pyridinecarboxaldehyde.

    Reduction: Formation of 2-ethynyl-4-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-4-nitropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-nitropyridine depends on its specific application. In chemical reactions, the ethynyl and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group is an electron-withdrawing group that can activate the pyridine ring towards nucleophilic attack, while the ethynyl group can participate in various addition and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.

    4-Nitropyridine: Lacks the ethynyl group, limiting its use in coupling reactions.

    2-Amino-4-nitropyridine: Contains an amino group instead of an ethynyl group, leading to different reactivity and applications.

Uniqueness

2-Ethynyl-4-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

2-ethynyl-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBLXJUJZVBWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-4-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-4-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-4-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Ethynyl-4-nitropyridine
Reactant of Route 6
2-Ethynyl-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.